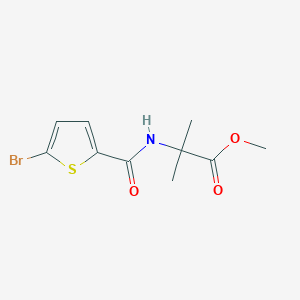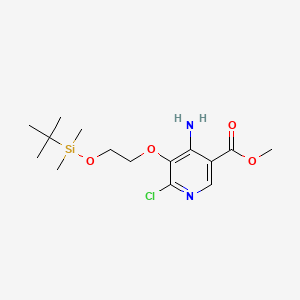
2-Bromo-4-ethylthiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-ethylthiophenol is an organosulfur compound that belongs to the thiophenol family It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the thiophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethylthiophenol can be achieved through several methods. One common approach involves the bromination of 4-ethylthiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes where the reactants are accurately measured and mixed in a reactor. The reaction is maintained at optimal conditions to achieve high yield and selectivity while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-ethylthiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to form the corresponding thiophenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Thiophenol derivatives with different substituents.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
Aplicaciones Científicas De Investigación
2-Bromo-4-ethylthiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-ethylthiophenol involves its interaction with molecular targets through its thiol and bromine functionalities. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophenol: Similar structure but lacks the ethyl group.
4-Bromothiophenol: Bromine atom at the fourth position instead of the second.
2-Bromo-4-hexylthiophene: Contains a hexyl group instead of an ethyl group
Uniqueness
2-Bromo-4-ethylthiophenol is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H9BrS |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
2-bromo-4-ethylbenzenethiol |
InChI |
InChI=1S/C8H9BrS/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |
Clave InChI |
VOLMTDDVWAGZOC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
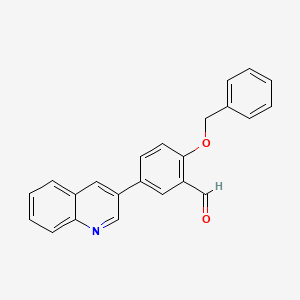
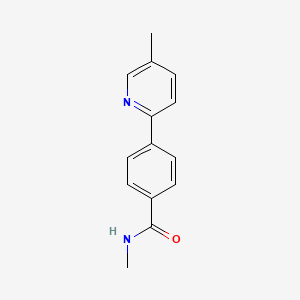
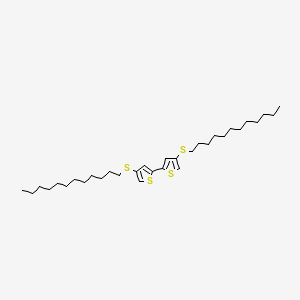
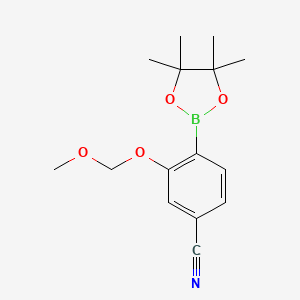

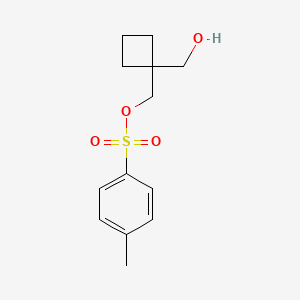
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)


